PF-04701475 is a highly potent, enantiopure positive allosteric modulator (potentiator) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Featuring a distinct dihydroisoxazole (DHI) core and an isopropylsulfonamide moiety, it was developed through structure-based drug design targeting the human GluA2 ligand-binding domain. With an established EC50 of 123 nM, PF-04701475 is widely utilized as a highly characterized in vivo prototype. It demonstrates favorable physicochemical properties and predictable unbound brain compound concentrations (Cb,u), making it a critical benchmark material for neuropharmacological assays, synaptic plasticity research, and high-throughput screening calibration [1].
Substituting PF-04701475 with its racemic mixture or early-stage acetamide precursors critically compromises assay reproducibility and target affinity. The S-enantiomer configuration of PF-04701475 is strictly required for optimal orientation within the symmetric hydrophilic and hydrophobic pockets of the GluA2 ligand-binding domain. Furthermore, the specific isopropylsulfonamide group provides a substantial potency upgrade over acetamide analogs, which fail to adequately fill the hydrophobic pocket. Utilizing crude racemates or structurally unoptimized analogs leads to unpredictable exposure-response relationships, off-target interference, and confounded in vivo neuropharmacological data [1].
PF-04701475 (the S-enantiomer) demonstrates superior functional potency compared to early-stage acetamide leads. While the precursor Compound 7 exhibited an EC50 of 4.4 μM, the transition to the isopropylsulfonamide racemate and subsequent enantiopurification to PF-04701475 achieved an EC50 of 123 nM. This represents a massive increase in target affinity, driven by the sulfonamide's ability to optimally fill the hydrophobic pocket of the GluA2 ligand-binding domain [1].
| Evidence Dimension | Functional Potency (EC50) |
| Target Compound Data | 123 nM (PF-04701475 / S-enantiomer) |
| Comparator Or Baseline | 4.4 μM (Acetamide precursor Compound 7) |
| Quantified Difference | ~35-fold improvement in functional potency |
| Conditions | Functional activity screen using mouse embryonic stem (mES) cell-derived neuronal precursors |
Procuring the enantiopure sulfonamide ensures nanomolar potency, which is essential for low-dose in vivo studies and high-signal in vitro assays.
Unlike many early-stage allosteric modulators that suffer from poor or highly variable central nervous system (CNS) exposure, PF-04701475 was specifically validated as an in vivo prototype due to its predictable unbound brain compound concentration (Cb,u). By integrating the free drug hypothesis, researchers established a reliable Cb,u-normalized AMPAR-mediated exposure-response continuum for PF-04701475 in rodents, allowing it to serve as a reliable benchmark for translating in vitro EC50 values to in vivo neuropharmacological effects [1].
| Evidence Dimension | In vivo exposure-response predictability |
| Target Compound Data | Validated Cb,u-normalized exposure-response continuum |
| Comparator Or Baseline | Unoptimized AMPAR potentiators (variable/poor CNS penetrance) |
| Quantified Difference | Enables direct correlation between interstitial fluid drug concentrations and postsynaptic transmembrane protein interaction |
| Conditions | In vivo rodent models measuring unbound brain compound concentration (Cb,u) |
Reliable brain penetrance and predictable free-drug concentrations make this compound an indispensable tool for translational neuroscience and behavioral assays.
Crystallographic and structure-based drug design (SBDD) studies on the human GluA2 ligand-binding domain (LBD) revealed that the acetamide group in early DHI series compounds was suboptimal. Replacing the acetamide with the isopropylsulfonamide moiety found in PF-04701475 allowed the molecule to fully occupy the hydrophobic pocket. Attempts to use simple carbamates or ureas resulted in a complete loss of functional activity (EC50 > 32 μM), proving the strict structural requirement of the sulfonamide group for maintaining nanomolar potency [1].
| Evidence Dimension | Functional activity retention (EC50) |
| Target Compound Data | Maintained nanomolar potency (123 nM) via isopropylsulfonamide |
| Comparator Or Baseline | Carbamate/urea substituted analogs (EC50 > 32 μM) |
| Quantified Difference | >260-fold loss of activity when deviating from the sulfonamide/low MW amide structure |
| Conditions | SBDD and functional screening in human GluA2 LBD models |
Buyers must strictly procure the sulfonamide-bearing PF-04701475, as even minor functional group deviations (like ureas or carbamates) abolish receptor potentiating activity.
Because PF-04701475 has a highly characterized unbound brain compound concentration (Cb,u) and a defined exposure-response continuum, it is the premier choice for in vivo rodent studies investigating AMPAR-mediated synaptic plasticity and the amelioration of cognitive deficits [1].
As a structurally optimized dihydroisoxazole with validated binding modes in the human GluA2 hydrophobic pocket, PF-04701475 serves as a highly reliable positive control in X-ray crystallography and structure-based drug design (SBDD) workflows evaluating novel allosteric modulators [1].
Given its nanomolar potency (EC50 = 123 nM) and strict enantiomeric requirements, PF-04701475 is an ideal benchmark compound for calibrating fluorometric imaging plate reader (FLIPR)-based functional assays using stem cell-derived neuronal precursors[1].